molecular formula C13H14N2O2 B13128150 Methyl(r)-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride

Methyl(r)-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride

Cat. No.: B13128150
M. Wt: 230.26 g/mol
InChI Key: KYUYRENJXVZUFG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, making them important in the development of new therapeutic agents .

Preparation Methods

The synthesis of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves several steps. The quinoline ring can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce different substituents on the quinoline ring, including the amino and methyl groups required for this compound. Industrial production methods often involve the use of homogeneous and heterogeneous acid-catalyzed methods, as well as transition metal-catalyzed reactions .

Chemical Reactions Analysis

Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride can be compared with other quinoline derivatives such as:

The uniqueness of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride lies in its specific substituents, which confer unique biological and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (3R)-3-amino-3-quinolin-7-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)10-5-4-9-3-2-6-15-12(9)7-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1

InChI Key

KYUYRENJXVZUFG-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=C(C=CC=N2)C=C1)N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=CC=N2)C=C1)N

Origin of Product

United States

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